molecular formula C20H22F2N2O3S B298210 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

Cat. No.: B298210
M. Wt: 408.5 g/mol
InChI Key: OQJWYQZCIUTRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by the presence of cyclohexyl, fluorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonyl chloride: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions to form the sulfonamide intermediate.

    Acylation reaction: The sulfonamide intermediate is then reacted with 4-fluoroacetophenone in the presence of a base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(2S,3S,6R)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
  • 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxybenzyl)acetamide
  • 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-hydroxypropyl)acetamide

Uniqueness

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide is unique due to its specific combination of cyclohexyl, fluorophenyl, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H22F2N2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-4-2-1-3-5-18)28(26,27)19-12-8-16(22)9-13-19/h6-13,18H,1-5,14H2,(H,23,25)

InChI Key

OQJWYQZCIUTRAV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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